

4-Methylpiperazin-2-one pKa and acid-base characteristics

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Compound of Interest

Compound Name: 4-Methylpiperazin-2-one

Cat. No.: B1314284

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An In-Depth Technical Guide to the pKa and Acid-Base Characteristics of **4-Methylpiperazin-2-one**

Abstract

4-Methylpiperazin-2-one is a heterocyclic compound of interest in medicinal chemistry and drug development. Understanding its acid-base properties is critical for predicting its physiological behavior, including solubility, membrane permeability, and receptor interactions. This document provides a comprehensive overview of the pKa and acid-base characteristics of **4-Methylpiperazin-2-one**, including quantitative data, a detailed experimental protocol for pKa determination, and a logical diagram of its acid-base equilibria. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Ionizable Groups

4-Methylpiperazin-2-one possesses a six-membered ring containing two nitrogen atoms and a carbonyl group. This structure features two key ionizable sites that define its acid-base profile:

- A Basic Tertiary Amine (N-4): The nitrogen atom at position 4 is a tertiary amine. Its lone pair of electrons can accept a proton, making it a Brønsted-Lowry base.
- A Weakly Acidic Amide (N-1): The nitrogen atom at position 1 is part of an amide functional group. The proton on this nitrogen is very weakly acidic and can be removed under strongly basic conditions.

Acid-Base Characteristics

The electronic environment of the two nitrogen atoms in **4-Methylpiperazin-2-one** dictates their distinct acid-base properties.

Basicity

The primary basic center of the molecule is the tertiary amine nitrogen (N-4). The basicity of this nitrogen is influenced by several factors:

- Hybridization: The nitrogen is sp^3 hybridized, and its lone pair resides in an sp^3 orbital, making it available for protonation.
- Inductive Effects: The methyl group at position 4 is an electron-donating group, which slightly increases the electron density on the nitrogen, thereby enhancing its basicity. However, the adjacent carbonyl group at position 2 exerts a strong electron-withdrawing inductive effect, which significantly reduces the electron density on the N-4 nitrogen, making it less basic than non-acylated piperazines like N-methylpiperazine.[1][2]

Acidity

The amide nitrogen (N-1) is generally not basic.[2] The lone pair of electrons on this nitrogen is delocalized by resonance with the adjacent carbonyl group, making it unavailable for protonation.[2][3] This resonance stabilization also accounts for the weak acidity of the N-H proton. Deprotonation under strong basic conditions results in a resonance-stabilized amide anion. Due to this stabilization, amides are significantly more acidic than amines but are still very weak acids.[1]

Quantitative Data: pKa Values

The acid-base properties of **4-Methylpiperazin-2-one** can be quantified by its pKa values. The molecule has two distinct pKa values corresponding to the two ionizable sites.

Ionizable Group	pKa Type	Predicted pKa Value	Description
Conjugate acid of Tertiary Amine (N-4)	pKa (Basic)	~7.5 - 8.5	Represents the equilibrium between the protonated tertiary amine and the neutral molecule. This value is an estimate based on structurally similar compounds. [4]
Amide Proton (N-1)	pKa (Acidic)	15.58 ± 0.20	Represents the equilibrium for the dissociation of the amide N-H proton. This value indicates very weak acidity. [5]

Diagram of Acid-Base Equilibria

The following diagram illustrates the protonation and deprotonation equilibria for **4-Methylpiperazin-2-one**.

Caption: Acid-base equilibria of **4-Methylpiperazin-2-one**.

Experimental Protocol: pKa Determination by Potentiometric Titration

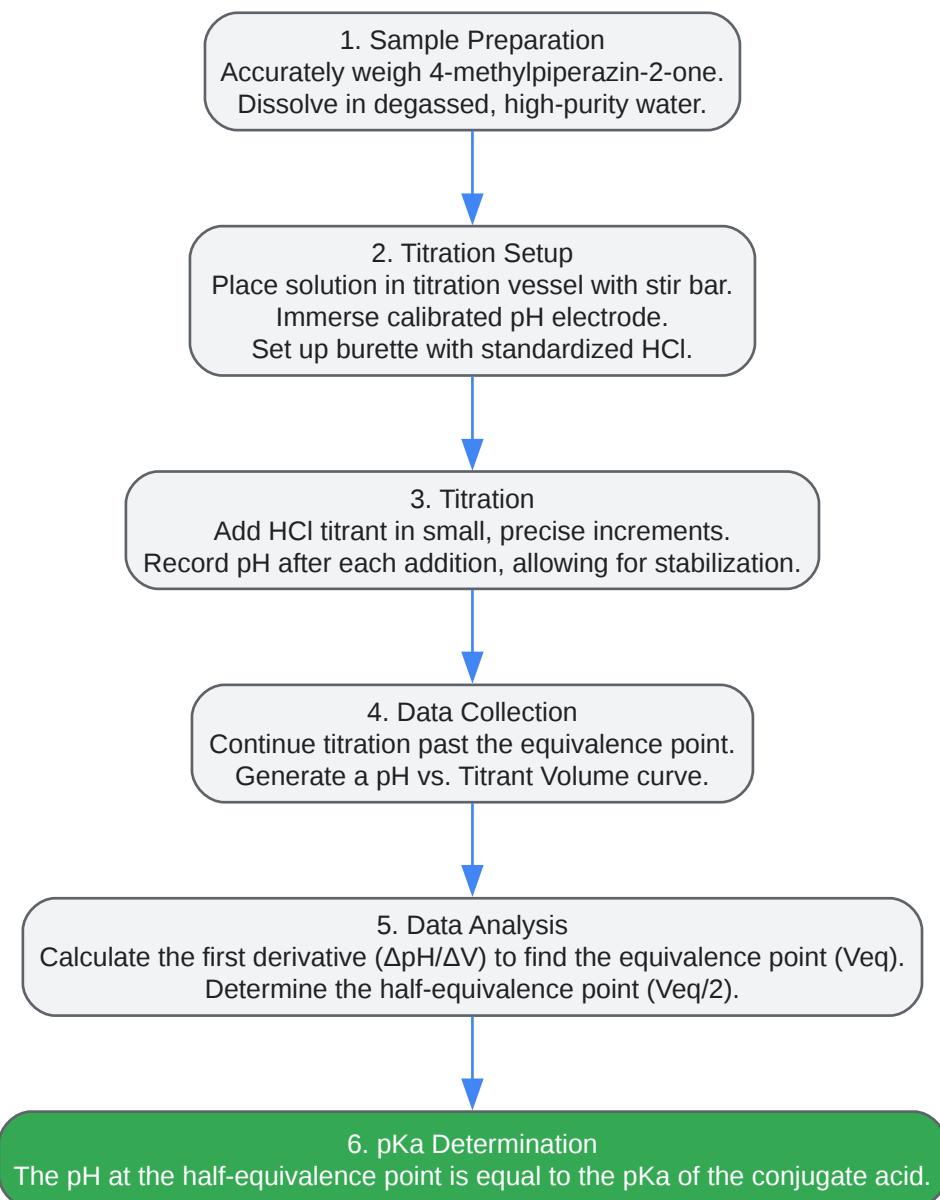
Potentiometric titration is a highly accurate and common method for determining the pKa of ionizable compounds.[\[6\]](#)[\[7\]](#) The following protocol outlines the determination of the pKa of the basic tertiary amine in **4-Methylpiperazin-2-one**.

Materials and Equipment

- **4-Methylpiperazin-2-one** sample
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

- High-purity water (degassed to remove CO₂)
- Calibrated pH meter with a combination glass electrode
- Automatic titrator or manual burette
- Stir plate and stir bar
- Beaker or titration vessel

Experimental Workflow Diagram



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Caption: Workflow for pKa determination via potentiometric titration.

Detailed Procedure

- Preparation: Accurately weigh a known amount of **4-Methylpiperazin-2-one** and dissolve it in a specific volume of high-purity, CO₂-free water in the titration vessel.
- Setup: Place the vessel on a magnetic stirrer and immerse the calibrated pH electrode. Position the tip of the burette containing the standardized HCl solution below the surface of the sample solution.
- Titration: Begin stirring the solution. Add the HCl titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
- Data Analysis:
 - Plot the recorded pH values against the volume of HCl added to generate a titration curve.
 - Calculate the first derivative of the curve ($\Delta\text{pH}/\Delta V$). The peak of the first derivative plot corresponds to the equivalence point (V_{eq}), where all the basic amine has been neutralized.
 - Determine the volume at the half-equivalence point ($V_{\text{eq}}/2$).
 - The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point (Henderson-Hasselbalch equation: $\text{pH} = \text{pKa} + \log(\text{base}/\text{acid})$ when $[\text{base}] = [\text{conjugate acid}]$).

Conclusion

4-Methylpiperazin-2-one is an amphiphilic molecule with a moderately basic tertiary amine (pKa of conjugate acid $\approx 7.5-8.5$) and a very weakly acidic amide proton (pKa ≈ 15.6). The basicity of the N-4 amine is attenuated by the inductive effect of the neighboring carbonyl group. These acid-base characteristics are fundamental to its behavior in pharmaceutical and biological systems, influencing its charge state, solubility, and interactions at physiological pH.

Accurate determination of its pKa values, for which a potentiometric titration protocol is provided, is essential for its effective application in research and drug development.

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